molecular formula C18H10F6N2O3S B2943534 6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one CAS No. 866131-11-5

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

Cat. No.: B2943534
CAS No.: 866131-11-5
M. Wt: 448.34
InChI Key: ISOPRCHRYAIGML-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The benzenesulfonyl moiety can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Pyridazines: Compounds with similar structures but different substituents on the pyridazine ring.

    Benzenesulfonyl Derivatives: Compounds with the benzenesulfonyl group attached to different core structures.

    Trifluoromethylated Phenyl Compounds: Compounds with trifluoromethyl groups attached to phenyl rings.

Uniqueness

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one is unique due to the combination of trifluoromethyl groups and a benzenesulfonyl moiety, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in various fields .

Properties

IUPAC Name

6-(benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N2O3S/c19-17(20,21)11-5-4-6-12(9-11)26-15(27)10-14(18(22,23)24)16(25-26)30(28,29)13-7-2-1-3-8-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOPRCHRYAIGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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